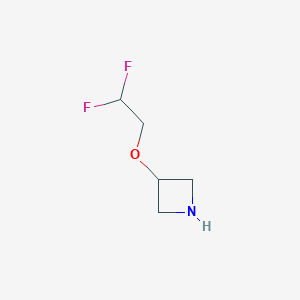

3-(2,2-Difluoroethoxy)azetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Organic Synthesis and Diverse Chemical Fields

Azetidines, which are four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry and organic synthesis. rsc.orgnih.govresearchgate.net Their growing importance stems from a unique combination of properties. The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts, enabling unique chemical transformations. rsc.orgrsc.org However, they are significantly more stable and easier to handle than the highly strained three-membered aziridines, offering a practical balance for synthetic applications. rsc.orgrsc.org

The compact and rigid three-dimensional structure of the azetidine ring is a valuable feature for drug design. nih.govlongdom.org Incorporating this scaffold into a larger molecule can improve pharmacokinetic properties, such as metabolic stability and aqueous solubility, when compared to more common five- and six-membered rings. researchgate.net This has led to the inclusion of the azetidine motif in several FDA-approved drugs, including the antihypertensive medication Azelnidipine and the cancer therapy Cobimetinib. rsc.orgchemrxiv.org

The utility of azetidines extends beyond pharmaceuticals to materials science, where their high strain has been explored for developing energetic materials. researchgate.net In organic synthesis, azetidines serve as versatile building blocks. rsc.orglongdom.org Numerous synthetic methods have been developed for their construction and functionalization, including cycloadditions, ring contractions, and C-H activation strategies. rsc.orgorganic-chemistry.org These methods provide access to a wide array of substituted azetidines that are crucial for creating libraries of compounds for drug discovery and other applications. nih.govchemrxiv.org

Strategic Incorporation of Fluorine Atoms, Specifically the Difluoroethoxy Moiety, to Modulate Molecular Properties and Reactivity

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a compound. nih.govresearchgate.nettandfonline.com Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physical, chemical, and biological characteristics. tandfonline.comtandfonline.com It is estimated that over 20% of all pharmaceuticals on the market contain fluorine. rsc.org

Strategically placing fluorine atoms can lead to:

Increased Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic cleavage by enzymes. This can increase a drug's half-life. nih.govtandfonline.com

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets like proteins, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of a drug. nih.govrsc.org

The difluoroethoxy group (-OCHF₂) , as seen in 3-(2,2-difluoroethoxy)azetidine, is a particularly interesting moiety. It acts as a bioisostere for other groups and can serve as a lipophilic hydrogen bond donor. The presence of two fluorine atoms significantly alters the electronic properties of the ether oxygen, modulating its hydrogen bond accepting capability while introducing a new potential for interaction through the C-H group flanked by the fluorines. This specific fluorinated group has been incorporated into various bioactive molecules to fine-tune their properties for improved therapeutic potential. nih.govontosight.ai

Table 2: Key Effects of Fluorine Incorporation in Drug Design

| Effect | Description |

|---|---|

| Metabolic Stability | Replacement of C-H with C-F bonds often blocks metabolic oxidation, prolonging the drug's action. nih.govtandfonline.com |

| Binding Affinity | Fluorine can form strong, specific interactions with enzyme or receptor targets, increasing potency. nih.govrsc.org |

| Lipophilicity & Permeability | Fluorination can increase lipophilicity, which may enhance membrane permeability and absorption. researchgate.nettandfonline.com |

| pKa Modulation | The strong electron-withdrawing effect of fluorine can lower the pKa of nearby amines, affecting their charge at physiological pH and improving cell penetration. researchgate.nettandfonline.com |

| Conformational Control | Fluorine substitution can influence the preferred conformation of a molecule, locking it into a more bioactive shape. researchgate.net |

Overview of Research Trajectories for Complex Heterocyclic Systems Bearing Fluorinated Ether Functionalities

The convergence of heterocyclic chemistry and fluorine chemistry has created a vibrant area of research focused on developing novel molecules with enhanced properties. tandfonline.comacs.org The synthesis of heterocyclic compounds containing fluorinated ethers, such as the difluoroethoxy group, is a key trajectory in modern medicinal and agrochemical research. mdpi.com

The primary goal of this research is to leverage the synergistic effects of both the heterocyclic scaffold and the fluorinated moiety. tandfonline.com Heterocycles provide a rigid, three-dimensional framework that can be tailored to interact with specific biological targets, while the fluorinated ether group fine-tunes the molecule's electronic and pharmacokinetic properties. rsc.orgontosight.ai

Current research efforts in this area are focused on several key aspects:

Development of Novel Synthetic Methods: Chemists are continuously working on new, efficient ways to introduce fluorinated ether groups into complex heterocyclic systems. rsc.orgacs.org This includes late-stage fluorination techniques that allow for the modification of advanced intermediates, accelerating the drug discovery process. rsc.org

Exploration of Chemical Space: Researchers are synthesizing libraries of diverse fluorinated heterocycles to explore new chemical space and identify novel bioactive compounds. mdpi.comnih.gov By systematically varying the heterocyclic core, the type of fluorinated ether, and the substitution pattern, they aim to uncover new structure-activity relationships.

Applications in Drug Discovery: A significant portion of this research is directed toward discovering new therapeutic agents. Fluorinated heterocycles are being investigated for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.govtandfonline.comnih.gov The combination of a heterocyclic core and a fluorinated ether has proven successful in producing potent and selective drug candidates. nih.gov

The compound this compound serves as a prime example of a building block situated at the heart of these research trends, offering a platform for the creation of next-generation complex molecules with potentially superior performance.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)3-9-4-1-8-2-4/h4-5,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGJIIAIZBYDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2,2 Difluoroethoxy Azetidine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnection Approaches for the 3-(2,2-Difluoroethoxy)azetidine Skeleton

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. egrassbcollege.ac.injournalspress.com It involves breaking down a target molecule into simpler, commercially available precursors through a series of imaginary bond cleavages known as disconnections. egrassbcollege.ac.inlkouniv.ac.in

For this compound, two primary disconnection strategies are considered. The most logical initial disconnection is at the C-O ether bond. This simplifies the target molecule into two key synthons: a protected 3-hydroxyazetidine cation and a 2,2-difluoroethoxide anion. The corresponding synthetic equivalents would be a suitably N-protected 3-hydroxyazetidine and an electrophilic source of the 2,2-difluoroethyl group, such as 2,2-difluoroethyl triflate or tosylate. This approach is advantageous as 3-hydroxyazetidine derivatives can be accessed through various established methods.

A second, more fundamental, disconnection involves breaking the bonds of the azetidine (B1206935) ring itself. This approach targets the construction of the four-membered ring from acyclic precursors. A common strategy is a 1,3-disconnection of the C-N bonds, leading back to a 1,3-aminopropanol derivative with appropriate functional groups that can facilitate cyclization. For instance, a precursor could be a γ-amino alcohol where the hydroxyl group is converted into a good leaving group to allow for intramolecular nucleophilic substitution by the amine.

These disconnection strategies form the basis for the synthetic methodologies discussed in the following sections, which focus on the practical construction of the azetidine ring system.

Construction of the Azetidine Ring System

The formation of the strained four-membered azetidine ring requires specific synthetic strategies to overcome the inherent ring strain. Both intramolecular and intermolecular approaches have been developed and are discussed below.

Intramolecular Cyclization Reactions for Azetidine Ring Formation

Intramolecular cyclization is a common and effective method for synthesizing azetidines. This strategy relies on connecting a nucleophilic nitrogen atom to an electrophilic carbon atom within the same molecule, typically separated by a three-atom chain.

One of the most direct methods for forming the azetidine ring is through intramolecular nucleophilic substitution. This process typically involves a γ-amino halide or a γ-amino alcohol derivative. In the latter case, the hydroxyl group is converted into a better leaving group, such as a mesylate or tosylate, to facilitate the ring-closing reaction. google.com For example, the treatment of N-protected 3-amino-1-propanol with methanesulfonyl chloride followed by a base can induce cyclization to the corresponding N-protected azetidine.

A straightforward synthesis of 1,3-disubstituted azetidines can be achieved by alkylating primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Additionally, a one-pot cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an alkaline aqueous medium provides an efficient route to various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org

Reductive cyclization strategies offer another pathway. For instance, the reduction of a β-azido ketone or ester can lead to an in-situ generated amino group that subsequently displaces a leaving group or attacks a carbonyl function to form the ring.

Transition metal catalysis has emerged as a powerful tool for constructing challenging ring systems like azetidines, often proceeding with high efficiency and selectivity under mild conditions.

Palladium-catalyzed reactions are particularly notable. One such method involves the intramolecular amination of unactivated C(sp³)–H bonds. For example, palladium(II) can catalyze the γ-C(sp³)–H amination of amine substrates bearing a picolinamide (B142947) (PA) directing group, affording functionalized azetidines. organic-chemistry.org This reaction is believed to proceed through a Pd(IV) intermediate. rsc.org

Copper-catalyzed methods have also been successfully employed. A versatile synthesis of diversely substituted N-aryl-2-cyanoazetidines from enantiomerically pure β-amino alcohols has been developed. organic-chemistry.org This multi-step sequence involves a copper-catalyzed N-arylation, followed by N-cyanomethylation and a final base-induced ring closure via mesylation of the primary alcohol. organic-chemistry.org Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst to furnish bis-functionalized azetidines. organic-chemistry.org

Intermolecular Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

Intermolecular cycloadditions provide a convergent route to the azetidine core by combining two different molecular fragments. The [2+2] cycloaddition, where a two-atom component reacts with another two-atom component to form a four-membered ring, is a key example.

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a classic but often challenging method for azetidine synthesis. More recent advances have focused on developing more reliable and versatile [2+2] cycloaddition strategies. For instance, a relay catalysis strategy using a Lewis acid and a (hypo)iodite catalyst enables a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines to yield azetidine derivatives. organic-chemistry.org

Photochemistry offers unique pathways for overcoming the activation barriers associated with the formation of strained rings. Photochemical [2+2] cycloadditions are particularly effective for synthesizing four-membered heterocycles.

A significant breakthrough is the visible-light-mediated intermolecular aza-Paternò-Büchi reaction. nih.gov This method utilizes the triplet state reactivity of 2-isoxazoline-3-carboxylates, which act as oxime precursors. An iridium photocatalyst harnesses visible light to activate the precursor, which then undergoes a [2+2] cycloaddition with a wide range of alkenes to produce highly functionalized azetidines under mild conditions. nih.gov

Another powerful photochemical method is the intramolecular Norrish-Yang reaction. This reaction involves the photolysis of α-amino ketones. researchgate.net Upon irradiation, the ketone undergoes a 1,5-hydrogen atom transfer from the γ-carbon of the amine substituent, generating a 1,4-biradical. Subsequent radical-radical recombination closes the ring to form a 3-hydroxyazetidine. researchgate.net This method is highly valuable as it directly produces the 3-hydroxyazetidine core, which is a key precursor for this compound via subsequent etherification. Flow chemistry has been successfully applied to this reaction, allowing for safer and more efficient production of these important intermediates. researchgate.net

Introduction of the 2,2-Difluoroethoxy Group

Electrochemical Methods for Fluorinated Ether Synthesis

The synthesis of fluorinated ethers, a key structural motif in this compound, has been significantly advanced through the application of electrochemical methods. These techniques, often referred to as electrofluorination, offer a direct and often more controlled alternative to traditional chemical fluorination, which can be hazardous and non-selective. wikipedia.org Electrochemical approaches typically involve the electrolysis of an organic substrate in a suitable electrolyte containing a fluoride (B91410) source, leading to the substitution of hydrogen atoms with fluorine. wikipedia.org

One of the pioneering and most established methods is the Simons process, which involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (AHF). wikipedia.orgfluorine1.ru This process is conducted at a nickel anode with a cell potential around 5-6 V and is capable of producing perfluorinated compounds, where all C-H bonds are replaced by C-F bonds. wikipedia.org While highly effective for producing fully fluorinated materials, achieving selective or partial fluorination, as would be required for the 2,2-difluoroethoxy group, can be challenging and often results in a mixture of products and low yields due to C-O and C-C bond cleavage, especially with higher molecular weight ethers. fluorine1.rucecri.res.in

More recent advancements have focused on achieving higher selectivity in electrochemical fluorination. The use of ionic liquids, such as Et4NF·4HF and Et3N·5HF, as both the solvent and fluoride source has shown promise for the regioselective monofluorination of cyclic and acyclic ethers. researchgate.netresearchgate.net These solvent-free conditions can simplify product isolation, which can sometimes be achieved by simple distillation from the electrolytic solution. researchgate.net The choice of anode material is also critical, with both platinum and carbon anodes being effective depending on the specific electrolyte system used. researchgate.net

For the specific synthesis of a difluoroether like the 2,2-difluoroethoxy moiety, electrochemical methods can be tailored. For instance, anodic fluorination of specific precursor molecules can lead to the desired difluorination. The selectivity of these reactions is highly dependent on the substrate's molecular structure and the electrolytic conditions. researchgate.net The use of co-solvents, such as acetonitrile, in conjunction with fluoride salt electrolytes in an undivided cell has been shown to be effective for the synthesis of monofluoromethyl ethers from dimethoxyethane. researchgate.net While direct electrochemical synthesis of this compound is not widely reported, the principles of electrochemical fluorination of ethers provide a strong foundation for developing such a process.

Table 1: Comparison of Electrochemical Fluorination Methods

| Method | Fluorine Source/Electrolyte | Typical Substrates | Key Advantages | Key Challenges |

| Simons Process | Anhydrous Hydrogen Fluoride (AHF) | Hydrocarbons, Ethers, Amines | Produces perfluorinated compounds. wikipedia.org | Low selectivity for partial fluorination, harsh conditions, product mixtures. wikipedia.orgcecri.res.in |

| Ionic Liquid-Based | Et4NF·nHF, Et3N·nHF | Cyclic & Acyclic Ethers, Lactones | High regioselectivity, solvent-free conditions, simpler product isolation. researchgate.netresearchgate.net | Ionic liquid stability and cost can be a factor. |

| Organic Media | Fluoride salts in Acetonitrile | Ethers | Milder conditions compared to AHF. researchgate.net | Potential for solvent co-electrolysis, moderate yields. |

Late-Stage Functionalization Strategies on the this compound Scaffold

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of a complex molecule, such as a drug candidate, in the final steps of its synthesis. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.govumich.edu For the this compound scaffold, LSF can be envisioned at several positions, primarily on the azetidine ring itself.

The azetidine ring offers two main sites for functionalization: the nitrogen atom and the carbon atoms of the ring. The azetidine nitrogen, being a secondary amine in the parent scaffold, can be a handle for various modifications. ljmu.ac.uk For instance, N-alkylation, N-arylation, or acylation can be readily achieved. In the context of more complex structures, such as azetidine-containing macrocyclic peptides, the azetidine nitrogen has been used for chemoselective deprotection and subsequent substitution, or for click-chemistry-based modifications. ljmu.ac.uknih.gov This allows for the attachment of various groups, including dyes and biotin (B1667282) tags. nih.gov

Functionalization of the carbon atoms of the azetidine ring, particularly via C-H activation, presents a more challenging yet highly desirable transformation. umich.edudmaiti.com Transition metal-catalyzed C-H functionalization has emerged as a potent tool for this purpose. umich.edusnnu.edu.cn While direct C-H functionalization of the this compound scaffold is not extensively documented, general principles from related systems can be applied. For instance, palladium-catalyzed intramolecular amination of C-H bonds at the γ-position of picolinamide-protected amines has been used to synthesize azetidines. organic-chemistry.org This suggests that with an appropriate directing group, selective C-H functionalization of the azetidine ring in our target molecule could be achievable.

Another approach to functionalizing the azetidine ring involves strain-release reactions of bicyclic precursors like 1-azabicyclo[1.1.0]butanes. nih.gov This method allows for the introduction of substituents at various positions of the azetidine ring. For example, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with different reagents can lead to diversely substituted 2-(trifluoromethyl)azetidines. nih.gov While this is not strictly a late-stage functionalization of a pre-formed this compound, it represents a valuable strategy for creating substituted analogs.

Table 2: Potential Late-Stage Functionalization Strategies

| Site of Functionalization | Reaction Type | Potential Reagents/Catalysts | Expected Outcome |

| Azetidine Nitrogen | N-Alkylation / N-Arylation | Alkyl halides, Aryl halides (Buchwald-Hartwig) | Introduction of diverse substituents on the nitrogen. ljmu.ac.uk |

| Azetidine Nitrogen | Acylation | Acyl chlorides, Carboxylic acids (coupling agents) | Formation of amides. |

| Azetidine C-H bonds | C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ru) with directing groups | Direct introduction of functional groups on the ring carbons. umich.edudmaiti.com |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact and improve safety. The synthesis of this compound can benefit from several such approaches.

A key aspect of green chemistry is the use of environmentally benign solvents. The development of continuous flow hydrogenation of 2-azetines to produce azetidines has been successful using greener solvents like ethyl acetate (B1210297) and cyclopentyl methyl ether (CPME). uniba.it Flow chemistry itself offers advantages in terms of safety, scalability, and efficiency, and can be a sustainable approach for the synthesis of azetidine precursors. acs.org

Biocatalysis represents a powerful green chemistry tool, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. numberanalytics.com While direct enzymatic synthesis of this compound is not established, biocatalytic methods for the synthesis of fluorinated compounds are a rapidly growing field. numberanalytics.comnih.gov Enzymes could potentially be used for the stereoselective synthesis of precursors to the azetidine ring or for the introduction of the difluoroethoxy group. For example, engineered enzymes have been used for the stereoselective synthesis of fluorinated cyclopropanes. utdallas.edu The development of fluorinases and other biocatalysts for C-F bond formation holds future promise for the green synthesis of fluorinated pharmaceuticals. nih.gov Furthermore, biocatalytic processes are being developed for the synthesis of enantioenriched fluorinated hydroxynitriles, which are valuable chiral building blocks. esabweb.org

The synthesis of the azetidine ring itself can be made more sustainable. Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes offers a method to produce azetidines under mild conditions using visible light. researchgate.netnih.govnih.gov Similarly, visible-light-mediated intermolecular aza Paternò-Büchi reactions provide a direct route to functionalized azetidines. nih.gov These photochemical methods avoid the need for harsh reagents and high temperatures.

Table 3: Green Chemistry Approaches in Azetidine and Fluorinated Compound Synthesis

| Green Chemistry Principle | Specific Approach | Application in Synthesis | Key Advantages |

| Use of Safer Solvents | Continuous flow chemistry with green solvents (e.g., Ethyl Acetate, CPME) | Synthesis of azetidine precursors. uniba.it | Reduced environmental impact, improved safety. |

| Use of Renewable Feedstocks/Biocatalysis | Enzymatic synthesis | Potential for stereoselective synthesis of fluorinated precursors. numberanalytics.comnih.govutdallas.edu | High selectivity, mild reaction conditions, reduced waste. |

| Design for Energy Efficiency | Photoredox catalysis, visible-light mediated reactions | Synthesis of the azetidine ring. researchgate.netnih.govnih.gov | Use of ambient temperature and pressure, reduced energy consumption. |

Reactivity and Mechanistic Investigations of 3 2,2 Difluoroethoxy Azetidine

Chemical Transformations of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, a feature that profoundly influences its reactivity. researchgate.netrsc.org This inherent strain makes the ring susceptible to various chemical transformations, particularly those that relieve this energetic instability.

Strain-Release Ring-Opening Reactions and their Chemoselectivity

Azetidines, like their smaller-ring counterparts, aziridines, readily undergo nucleophilic ring-opening reactions. clockss.org This reactivity is primarily driven by the release of ring strain, which is approximately 25.2 kcal/mol for the azetidine ring. clockss.org The regioselectivity of these reactions is a key aspect, often dictated by the electronic and steric properties of substituents on the ring. magtech.com.cn

For unsymmetrical azetidines, nucleophilic attack can occur at either of the carbon atoms adjacent to the nitrogen. The presence of electron-withdrawing groups can influence the site of attack by stabilizing the transition state. magtech.com.cn In many cases, activation of the nitrogen atom through protonation or quaternization with a Lewis acid is necessary to facilitate the ring-opening process. magtech.com.cnnih.gov This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The regioselectivity can be controlled by both electronic effects and steric hindrance. For instance, nucleophiles tend to attack the carbon atom that can better stabilize a positive charge in the transition state, while bulky nucleophiles may favor the less sterically hindered carbon. magtech.com.cn

The development of enantioselective ring-opening reactions of 3-substituted azetidines using chiral catalysts highlights the potential for creating stereochemically defined linear amines. chemrxiv.org These reactions often proceed via an SN2 mechanism, with the catalyst playing a crucial role in controlling the stereochemical outcome. chemrxiv.org

Functionalization at Nitrogen and Carbon Positions of the Azetidine Ring

Beyond ring-opening, the azetidine ring can be functionalized at both the nitrogen and carbon atoms. The nitrogen atom, behaving as a typical secondary amine, can be subjected to various N-functionalization reactions. clockss.org

Functionalization at the carbon positions of the azetidine ring is also a viable strategy for introducing molecular diversity. researchgate.net For instance, methods for the divergent preparation of substituted azetidines from a common azetidine-containing starting material have been developed. researchgate.net These methods include lithiation followed by electrophilic trapping, nucleophilic displacement, and transition metal-catalyzed reactions. researchgate.net A multicomponent approach has also been devised to synthesize 1,3,3-trisubstituted azetidines by leveraging the reactivity of azabicyclo[1.1.0]butane derivatives. nih.govnih.gov

The development of methods for the direct photochemical modification of azetidine-2-carboxylic acids with alkenes has enabled the preparation of various alkyl azetidines, which are valuable building blocks in medicinal chemistry. chemrxiv.org

| Functionalization Strategy | Description | Key Features |

| N-Functionalization | Reactions involving the nitrogen atom, such as alkylation, acylation, and arylation. | The nitrogen atom exhibits basicity similar to that of pyrrolidine (B122466). clockss.org |

| C-Functionalization | Introduction of substituents at the carbon atoms of the ring. | Can be achieved through various methods including lithiation, nucleophilic displacement, and transition metal catalysis. researchgate.net |

| Multicomponent Reactions | Synthesis of highly substituted azetidines in a single operation from multiple starting materials. nih.govnih.gov | Offers a modular and efficient route to diverse azetidine structures. nih.govnih.gov |

| Photochemical Modification | Use of light to promote functionalization reactions. | Enables direct modification of azetidine carboxylic acids. chemrxiv.org |

Reactivity Comparisons with Aziridines and Pyrrolidines

The reactivity of azetidines is often compared to that of aziridines (three-membered rings) and pyrrolidines (five-membered rings). Azetidines possess a ring strain energy (25.2 kcal/mol) that is comparable to that of aziridines (26.7 kcal/mol) but significantly higher than that of pyrrolidines (5.8 kcal/mol). researchgate.netclockss.org

This high ring strain makes azetidines more reactive towards ring-opening than the relatively stable pyrrolidines. researchgate.netrsc.org However, azetidines are generally more stable and easier to handle than the highly reactive aziridines. researchgate.netrsc.org This difference in stability is also reflected in their basicity. The pKa of azetidine (11.29) is much closer to that of pyrrolidine (11.31) than to aziridine (B145994) (7.98), indicating that the nitrogen in azetidine is more basic than in aziridine. clockss.orgnih.gov This suggests that the nitrogen lone pair in azetidines is more available for reactions compared to aziridines, where the increased s-character of the nitrogen orbital reduces its basicity. nih.gov

| Property | Aziridine | Azetidine | Pyrrolidine |

| Ring Strain (kcal/mol) | 26.7 clockss.org | 25.2 clockss.org | 5.8 clockss.org |

| pKa | 7.98 clockss.org | 11.29 clockss.org | 11.31 clockss.org |

| Reactivity | Highly reactive, prone to ring-opening. nih.gov | More stable than aziridines, but still undergoes ring-opening. researchgate.netrsc.org | Relatively unreactive. researchgate.net |

Reactivity of the 2,2-Difluoroethoxy Moiety

The presence of two fluorine atoms on the ethoxy substituent significantly influences the electronic properties and reactivity of the entire molecule.

Influence of Fluorine Atoms on Electronic Properties and Reaction Pathways

Fluorine is the most electronegative element, and its introduction into an organic molecule can dramatically alter the electron distribution. tandfonline.com The two fluorine atoms in the 2,2-difluoroethoxy group exert a strong electron-withdrawing inductive effect. This effect can influence the basicity of the azetidine nitrogen and the reactivity of the ether linkage. tandfonline.com

The presence of fluorine atoms can also impact the conformational preferences of the molecule. beilstein-journals.org For instance, in fluorinated N-heterocycles, a favorable interaction between the C-F dipole and a charged nitrogen atom (C-F···N+) can influence the ring pucker. beilstein-journals.org In the case of aryl ethers, fluorination of the alkoxy group can lead to a change in the preferred conformation from planar to orthogonal. beilstein-journals.org

The electron-withdrawing nature of the difluoromethyl group can also affect the reactivity of adjacent functional groups. For example, the reactivity of carbanions can be significantly decreased by the presence of α-fluorine atoms. rsc.org

Reactions Involving the Ether Linkage and Potential Cleavage

Ethers are generally considered to be chemically robust. However, the C-O bond can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. libretexts.org The mechanism of this cleavage can be either SN1 or SN2, depending on the structure of the ether. libretexts.org

Stereo- and Regiochemical Outcomes in Reactions of 3-(2,2-Difluoroethoxy)azetidine

The stereochemical and regiochemical outcomes of reactions involving this compound are dictated by the interplay of steric and electronic factors, the nature of the reactants, and the reaction conditions. While specific data for this compound is limited, general principles observed in other substituted azetidines can be applied.

Ring-Opening Reactions:

Nucleophilic ring-opening is a characteristic reaction of azetidines, often activated by N-protonation or N-acylation to form a more reactive azetidinium salt. The regioselectivity of this process in 3-substituted azetidines is highly dependent on the nature of the substituent at the 3-position and the attacking nucleophile. magtech.com.cn For this compound, the electron-withdrawing nature of the difluoroethoxy group is expected to influence the electron density around the C2 and C4 positions.

In the case of nucleophilic attack on an N-activated 3-(2,2-difluoroethoxy)azetidinium ion, two primary regiochemical pathways are possible: attack at C2 or C4. The outcome is often a balance between electronic effects, which would favor attack at the more electron-deficient carbon, and steric hindrance.

Illustrative Regioselectivity in Nucleophilic Ring-Opening

| Nucleophile | N-Activation | Major Regioisomer | Minor Regioisomer | Rationale |

|---|---|---|---|---|

| Hard Nucleophile (e.g., RLi) | Boc | Attack at C4 | Attack at C2 | Steric hindrance at C2 is generally higher. |

This table is illustrative and based on general principles of azetidine reactivity; specific experimental validation for this compound is required.

Stereochemically, if the starting azetidine is chiral, ring-opening reactions proceeding via an SN2 mechanism are expected to occur with inversion of configuration at the attacked carbon center. The development of chiral catalysts, such as squaramide hydrogen-bond donors, has enabled highly enantioselective ring-opening reactions of 3-substituted azetidines. acs.org

Cycloaddition Reactions:

While less common for the azetidine ring itself, reactions involving the substituents can exhibit stereocontrol. For instance, if the nitrogen atom is part of a larger synthetic scheme, the stereochemistry of the azetidine ring can direct the approach of reagents to other parts of the molecule.

Detailed Mechanistic Studies of Key Reactions Involving this compound

Detailed mechanistic studies on this compound are not extensively reported. However, insights can be gleaned from computational and experimental studies on analogous systems, such as other 3-alkoxyazetidines and related strained heterocycles. frontiersin.orgfrontiersin.org

Mechanism of Nucleophilic Ring-Opening:

The ring-opening of an N-activated azetidine with a nucleophile is generally believed to proceed through an SN2-type mechanism. magtech.com.cn Upon formation of the azetidinium ion, the increased ring strain and the positive charge on the nitrogen atom render the ring carbons more electrophilic.

A plausible mechanistic pathway involves:

Activation: The nitrogen atom of this compound is activated by an acid or an electrophile, forming a reactive azetidinium intermediate.

Nucleophilic Attack: A nucleophile attacks one of the ring carbons (C2 or C4). The transition state for this step is influenced by both steric and electronic factors. The electron-withdrawing difluoroethoxy group at C3 likely has a modest electronic effect on the C2 and C4 positions.

Ring Cleavage: The C-N bond of the attacked carbon is cleaved, relieving the ring strain and forming the ring-opened product.

Computational studies on similar systems have been employed to rationalize the regioselectivity of such reactions, often highlighting the delicate balance between transition state energies for attack at different positions. frontiersin.orgfrontiersin.org For example, density functional theory (DFT) calculations on the aminolysis of epoxy amines to form azetidines have shown that the coordination of a Lewis acid catalyst to the substrate can significantly influence the regiochemical outcome. frontiersin.org

Illustrative Mechanistic Data for a Hypothetical Reaction

Consider the reaction of N-benzoyl-3-(2,2-difluoroethoxy)azetidinium with a generic nucleophile (Nu⁻).

| Parameter | Value (Hypothetical) | Method |

| Activation Energy (Attack at C2) | 18.5 kcal/mol | DFT Calculation |

| Activation Energy (Attack at C4) | 19.2 kcal/mol | DFT Calculation |

| Reaction Enthalpy | -25.7 kcal/mol | Calorimetry |

This data is hypothetical and serves to illustrate the type of information obtained from mechanistic studies. Actual values would require specific experimental and computational investigation.

The von Braun reaction, involving the reaction of N-alkyl azetidines with cyanogen (B1215507) bromide, provides another example of a mechanistically studied ring-opening reaction. This reaction proceeds via cleavage of the four-membered ring to yield 3-bromo-N-cyanamides, with the regioselectivity being variable. researchgate.net

The reactivity of the 2,2-difluoroethoxy group itself should also be considered. While generally stable, under certain conditions, this group could potentially undergo elimination or substitution reactions, although such reactivity is not commonly reported for similar ethers under typical azetidine reaction conditions.

Computational and Theoretical Investigations of 3 2,2 Difluoroethoxy Azetidine

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing density functional theory (DFT), are essential for elucidating the electronic landscape of a molecule. nih.govresearchgate.net For 3-(2,2-difluoroethoxy)azetidine, these studies would focus on the interplay between the strained four-membered azetidine (B1206935) ring and the electron-withdrawing 2,2-difluoroethoxy substituent.

The azetidine ring is characterized by significant ring strain, which influences the hybridization and length of its C-C and C-N bonds. The nitrogen atom's lone pair of electrons is a key feature, governing its basicity and nucleophilicity. The introduction of the 3-(2,2-difluoroethoxy) group is expected to modulate these properties significantly. The two fluorine atoms are strong electron-withdrawing groups, which will polarize the C-F bonds and, through an inductive effect, draw electron density away from the ether oxygen and subsequently from the azetidine ring.

This inductive withdrawal is predicted to decrease the electron density on the azetidine nitrogen, thereby reducing its basicity compared to unsubstituted azetidine. DFT calculations can quantify this effect by computing molecular electrostatic potential (MEP) maps and partial atomic charges. The MEP map would visualize the electron-rich (negative potential, likely around the fluorine atoms) and electron-poor (positive potential, likely around the N-H proton and C-H protons) regions of the molecule.

| Atom/Bond | Parameter | Predicted Value/Characteristic | Comment |

|---|---|---|---|

| Azetidine N | Mulliken Charge | ~ -0.4 to -0.6 e | Less negative than in unsubstituted azetidine due to inductive withdrawal by the substituent. |

| Ether O | Mulliken Charge | ~ -0.3 to -0.5 e | Electron density is pulled towards the difluoromethyl group. |

| Fluorine F | Mulliken Charge | ~ -0.2 to -0.3 e | Represents the most electronegative centers in the molecule. |

| C-N (ring) | Bond Length | ~ 1.47 Å | Typical for a strained four-membered ring. |

| C-O (ether) | Bond Length | ~ 1.42 Å | Standard C-O single bond length. |

Note: The values in this table are illustrative and based on general principles and data for analogous structures. Specific computational results would be required for precise values.

Conformational Analysis and Energy Landscape Mapping for this compound

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. scribd.com Conformational analysis aims to identify the most stable arrangements of the atoms and the energy barriers between them.

The primary conformational features are the puckering of the azetidine ring and the rotation around the C-O and C-C bonds of the side chain. The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate some torsional strain. nih.gov The substituent at the C3 position can exist in either a pseudo-axial or a pseudo-equatorial orientation, with the equatorial position generally being more stable to minimize steric hindrance. nih.gov

Furthermore, the 2,2-difluoroethoxy side chain has rotational freedom around the C3-O and O-CH₂ bonds. Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting geometry. This mapping reveals the lowest energy conformers and the transition states that connect them. It is expected that the most stable conformer will orient the bulky and polar difluoroethoxy group to minimize steric clashes and unfavorable dipole-dipole interactions. Studies on similar small heterocyclic systems demonstrate that even subtle H-bonding and other weak interactions can significantly influence conformational preferences. nih.gov

| Conformer Description | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Equatorial, Anti (C3-O-CH₂-CF₂) | 0.0 (Global Minimum) | Lowest steric hindrance. |

| Equatorial, Gauche (C3-O-CH₂-CF₂) | ~ 0.5 - 1.5 | Slightly higher energy due to steric interaction. |

| Axial, Anti (C3-O-CH₂-CF₂) | ~ 1.0 - 2.5 | Higher energy due to 1,3-diaxial interactions in the ring. |

Note: The values in this table are illustrative, based on typical energy differences found in substituted cycloalkanes and heterocycles. nih.govimperial.ac.uk

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

DFT is a cornerstone of modern computational chemistry for investigating reaction mechanisms, providing a detailed picture of how reactants transform into products. srce.hrnih.gov

For any chemical reaction, such as the N-alkylation or acylation of this compound, the reactants must pass through a high-energy transition state (TS). DFT calculations can locate the precise geometry of this TS and determine its energy. The difference in energy between the reactants and the transition state is the activation energy or energy barrier (ΔE‡), which is a critical factor in determining the reaction rate. srce.hr

For example, in a hypothetical Sₙ2 reaction where an alkyl halide reacts with the nitrogen atom of this compound, DFT could model the approach of the electrophile, the formation of the new N-C bond, and the breaking of the carbon-halogen bond simultaneously. Computational studies on the synthesis of azetidines have successfully used DFT to understand the preference for certain cyclization pathways by comparing the energy barriers of competing transition states. frontiersin.orgnih.gov

| Reaction Step | Structure | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Azetidine + Benzyl Chloride | 0.0 |

| Transition State | [Azetidine---C---Cl]‡ | +22.5 |

| Products | N-benzylated Azetidinium Chloride | -15.0 |

Note: The energy values are hypothetical but representative for a typical Sₙ2 reaction mechanism investigated by DFT.

Conceptual DFT provides indices that help predict a molecule's reactivity and the selectivity of its reactions. mdpi.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

For this compound, the nitrogen lone pair will be the dominant contributor to the HOMO. The electron-withdrawing substituent is expected to lower the HOMO energy, making it a weaker nucleophile than unsubstituted azetidine. The LUMO is likely to be located over the σ* orbitals of the C-N or C-O bonds. These frontier orbitals dictate how the molecule will interact with other reagents. For instance, in a reaction with an electrophile, the attack will be directed towards the site of highest HOMO density (the nitrogen atom). Computational models have been successfully used to prescreen reactants for azetidine synthesis, predicting which pairs will react favorably based on their calculated frontier orbital energies. mit.edu

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While quantum mechanics describes the details of electrons, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule interacts with its environment.

These simulations can provide insights into:

Solvation: How solvent molecules (e.g., water) arrange themselves around the solute. Water molecules are expected to form hydrogen bonds with the N-H group and the ether oxygen.

Hydrogen Bonding: MD can quantify the average number, lifetime, and geometry of intermolecular hydrogen bonds.

Conformational Dynamics: MD simulations show how the molecule transitions between different conformers in solution, providing a dynamic view of the energy landscape mapped by quantum methods. nih.gov

Interactions with Biomolecules: If this compound were studied as a fragment for drug design, MD simulations could model its binding to a protein target, helping to understand the forces (e.g., electrostatic, van der Waals) that stabilize the complex. researchgate.net

| Property | Simulation Output | Potential Finding |

|---|---|---|

| Solvation Shell Structure | Radial Distribution Function (RDF) | Shows distinct peaks for water molecules hydrogen-bonded to the N-H group and ether oxygen. |

| Hydrogen Bond Lifetime | Time Correlation Function | Reveals the stability of solute-solvent hydrogen bonds (typically in the picosecond range). |

| Diffusion Coefficient | Mean-Squared Displacement (MSD) | Quantifies the mobility of the molecule in the solvent. |

Prediction of Spectroscopic Parameters for Advanced Characterization and Elucidation

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with reasonable accuracy. The predicted shifts for this compound would be highly characteristic. The protons on the azetidine ring would show distinct signals due to their chemical environment, and the difluoroethoxy group would give rise to a unique triplet-of-triplets pattern in the ¹H NMR and a strong signal in the ¹⁹F NMR.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. Key predicted peaks would include the N-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), a strong C-O-C ether stretch (~1100-1150 cm⁻¹), and very strong C-F stretches (~1050-1150 cm⁻¹).

Mass Spectrometry: While standard mass is easily calculated, computational tools can predict more advanced parameters. For instance, predicted Collision Cross Section (CCS) values, which relate to the molecule's shape in the gas phase, can be compared with experimental data from ion mobility-mass spectrometry.

| Parameter | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C₅H₉F₂NO | - |

| Monoisotopic Mass | 137.06522 Da | Calculation |

| XlogP | 0.3 | Prediction uni.lu |

| CCS for [M+H]⁺ | 125.4 Ų | Prediction (CCSbase) uni.lu |

| CCS for [M+Na]⁺ | 130.8 Ų | Prediction (CCSbase) uni.lu |

| Characteristic ¹H NMR Shift (O-CH₂-CF₂) | ~ 4.0-4.5 ppm (t) | General Expectation |

| Characteristic ¹⁹F NMR Shift | ~ -120 to -130 ppm (dt) | General Expectation |

| Characteristic IR Absorption (C-F Stretch) | ~ 1050-1150 cm⁻¹ (strong) | General Expectation |

Advanced Analytical Methodologies in the Research and Elucidation of 3 2,2 Difluoroethoxy Azetidine

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of 3-(2,2-Difluoroethoxy)azetidine. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 0.0005 amu), making it possible to distinguish between different chemical formulas that have the same integer mass. libretexts.org For this compound (C₅H₉F₂NO), the exact mass of the neutral molecule is calculated, and the experimentally observed mass of the molecular ion (M⁺) or, more commonly, its protonated form ([M+H]⁺) in soft ionization techniques, is matched to this value. msu.edusavemyexams.com

The monoisotopic mass of this compound is 137.06522 Da. uni.lu HRMS can confirm this by observing the corresponding ion. In techniques like electrospray ionization (ESI), various adducts can be formed, and their precise masses can be predicted and measured. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts This table displays predicted mass-to-charge ratios (m/z) for various adducts of the target compound as might be observed in high-resolution mass spectrometry.

| Adduct Form | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 138.07250 |

| [M+Na]⁺ | 160.05444 |

| [M+K]⁺ | 176.02838 |

| [M-H]⁻ | 136.05794 |

| [M+NH₄]⁺ | 155.09904 |

Data sourced from PubChemLite. uni.lu

In addition to determining the molecular formula, mass spectrometry, particularly using harder ionization techniques like electron ionization (EI), provides structural information through fragmentation analysis. uni-saarland.de The molecule breaks apart in a reproducible manner, and the resulting fragment ions are detected. savemyexams.com While a detailed experimental fragmentation pattern for this compound is not publicly available, typical fragmentation pathways would involve cleavage of the azetidine (B1206935) ring, loss of the difluoroethoxy side chain, and fragmentations within the side chain itself. Analyzing the exact masses of these fragments via HRMS allows for the assignment of a specific chemical formula to each peak, aiding in the complete structural elucidation. nih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional and multidimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.govnih.gov

¹H NMR: Proton NMR provides information on the chemical environment and number of different types of protons. The chemical shift (δ) is influenced by the electron density around the nucleus, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing connectivity data. oregonstate.edu For this compound, distinct signals are expected for the protons on the azetidine ring (at C2, C3, and C4) and the ethoxy side chain (CH₂ and CHF₂). The difluoromethyl group (CHF₂) proton would appear as a characteristic triplet of triplets due to coupling with both the adjacent methylene (B1212753) protons and the two fluorine atoms.

¹³C NMR: Carbon-13 NMR reveals the number of chemically non-equivalent carbon atoms in the molecule. youtube.com Due to the low natural abundance of ¹³C (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon environment. stackexchange.com The chemical shifts are indicative of the carbon's hybridization and bonding environment. The carbon attached to the fluorine atoms (in the CHF₂ group) would show a characteristic large C-F coupling, appearing as a triplet in a coupled spectrum.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F is an excellent NMR probe. nih.gov The ¹⁹F NMR spectrum of this compound would show a single primary signal for the two equivalent fluorine atoms. The chemical shift is highly sensitive to the local electronic environment. sigmaaldrich.com This signal would be split into a doublet of triplets due to coupling with the geminal proton (¹JFH) and the vicinal methylene protons (²JFH).

¹⁵N NMR: Nitrogen-15 NMR could be used to probe the environment of the nitrogen atom in the azetidine ring. However, due to the low natural abundance of ¹⁵N (0.37%) and its low gyromagnetic ratio, it is a much less sensitive nucleus than ¹H or ¹³C, and its analysis often requires specialized techniques or isotopic enrichment. No specific ¹⁵N NMR data for this compound are publicly documented.

Multidimensional NMR and Conformational Analysis: Techniques like COSY (Correlation Spectroscopy) are used to establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. These experiments are crucial for the unambiguous assignment of all signals in the spectrum. nih.gov Furthermore, the magnitude of the proton-proton coupling constants (J-values) extracted from the ¹H NMR spectrum can provide valuable information about the dihedral angles between protons, which in turn helps to define the puckering and conformation of the four-membered azetidine ring. nih.gov

Table 2: Predicted and Representative NMR Data This table summarizes the expected NMR signals for this compound based on general principles and data from analogous structures.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | -CH F₂ | ~5.8 - 6.2 | Triplet of Triplets (tt) |

| ¹H | -OCH ₂- | ~3.8 - 4.2 | Doublet of Triplets (dt) |

| ¹H | Azetidine CH -O | ~4.0 - 4.5 | Multiplet (m) |

| ¹H | Azetidine CH ₂-N | ~3.5 - 3.9 | Multiplet (m) |

| ¹³C | -C HF₂ | ~110 - 115 (t, ¹JCF) | Triplet |

| ¹³C | -OC H₂- | ~65 - 70 | - |

| ¹³C | Azetidine C -O | ~70 - 75 | - |

| ¹³C | Azetidine C H₂-N | ~50 - 55 | - |

| ¹⁹F | -CF ₂H | ~ -120 to -140 | Doublet of Triplets (dt) |

Note: These are estimated values. Actual chemical shifts and coupling constants depend on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the size and shape of the unit cell—the basic repeating unit of the crystal—and the symmetry of the crystal packing. nih.gov From the intensities of the diffracted spots, an electron density map can be calculated, from which the positions of all atoms in the molecule can be determined with very high precision.

For this compound itself, obtaining a suitable single crystal might be challenging if the compound is a liquid or oil at room temperature. However, the technique is invaluable for elucidating the structure of its crystalline derivatives, such as salts (e.g., hydrochloride) or co-crystals. google.com Analysis of such a derivative would confirm the connectivity and provide precise bond lengths, bond angles, and torsional angles. This information is the ultimate benchmark for validating the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state. If the derivative is chiral and crystallizes in a suitable space group, X-ray crystallography can also be used to determine its absolute stereochemistry. google.com While the technique is highly applicable, no specific published crystal structures for derivatives of this compound were identified in the performed search.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Since the C3 carbon of the azetidine ring in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers. sigmaaldrich.com The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. researchgate.net

In chiral HPLC, a solution of the racemic mixture is passed through a column packed with a CSP. The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other, causing it to be retained longer on the column. researchgate.net This results in the separation of the enantiomers into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise determination of the enantiomeric excess (e.e.). nih.gov

Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. ethz.ch The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and an alcohol, is crucial for achieving optimal separation. sigmaaldrich.com Temperature can also be adjusted to improve resolution. sigmaaldrich.com For analysis by mass spectrometry, mobile phases containing volatile additives are often employed. sigmaaldrich.com While specific methods for this compound are not detailed in the public domain, the development of such a method would involve screening various combinations of CSPs and mobile phases to achieve baseline separation of the two enantiomer peaks.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. spectroscopyonline.com The two techniques are often complementary because their selection rules differ. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, making it particularly sensitive to polar functional groups. s-a-s.org In contrast, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability, making it effective for analyzing non-polar, symmetric bonds and skeletal structures. spectroscopyonline.comnih.gov

For this compound, IR spectroscopy would clearly show absorption bands corresponding to:

N-H stretching (if the azetidine nitrogen is secondary) or C-H stretching.

C-O stretching from the ether linkage.

C-F stretching from the difluoromethyl group, which typically gives rise to very strong absorptions.

C-N stretching from the azetidine ring.

Raman spectroscopy would complement this by providing strong signals for the C-C and C-H bonds of the molecular framework. Analysis of the fingerprint region (below 1500 cm⁻¹) in both spectra can provide more detailed structural information. While subtle shifts in vibrational frequencies can sometimes be correlated with conformational changes, this is often complex. Theoretical calculations using methods like Density Functional Theory (DFT) are frequently used to simulate the vibrational spectra and assign the observed bands to specific vibrational modes. nepjol.inforesearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound This table lists the expected infrared absorption bands for the key functional groups within the molecule.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850 - 3000 | Medium-Strong |

| N-H (secondary amine) | Stretching | 3300 - 3500 | Medium (if present) |

| C-O (ether) | Stretching | 1050 - 1150 | Strong |

| C-N (amine) | Stretching | 1020 - 1250 | Medium |

| C-F (fluoroalkane) | Stretching | 1000 - 1400 | Very Strong |

Note: These are general ranges. The exact position and intensity of the bands depend on the molecule's specific structure and environment.

Applications of 3 2,2 Difluoroethoxy Azetidine As a Chemical Building Block and Research Tool

Role as a Privileged Scaffold in the Synthesis of Diverse Organic Molecules for Chemical Libraries

The term "privileged scaffold" refers to a molecular framework that can serve as a basis for the synthesis of a wide range of biologically active compounds. mdpi.comresearchgate.net The azetidine (B1206935) ring system is considered one such scaffold due to its presence in numerous natural products and pharmaceuticals. rsc.orgunipd.itmagtech.com.cnlifechemicals.com The introduction of a 2,2-difluoroethoxy group at the 3-position further enhances its utility by introducing fluorine's unique electronic properties.

The synthesis of diverse chemical libraries is crucial for drug discovery, allowing for the screening of a vast number of compounds against biological targets. nih.govnih.govnamiki-s.co.jp 3-(2,2-Difluoroethoxy)azetidine serves as a key starting material or intermediate in the construction of these libraries. bldpharm.comvipergen.com Its azetidine nitrogen can be readily functionalized through various reactions, such as alkylation, acylation, and arylation, to introduce points of diversity. organic-chemistry.orgnih.gov The difluoroethoxy moiety can also influence the conformation and electronic nature of the final molecules, leading to a broader exploration of chemical space.

Several synthetic strategies have been developed to construct and functionalize the azetidine core, including intramolecular cyclizations, cycloadditions, and ring expansions. rsc.orgmagtech.com.cnfrontiersin.orgresearchgate.net These methods allow for the creation of a wide array of substituted azetidines, including those bearing the 3-(2,2-difluoroethoxy) group, which can then be used to build extensive and diverse chemical libraries for high-throughput screening. lifechemicals.comnamiki-s.co.jpresearchgate.net The development of automated synthesis platforms further facilitates the rapid generation of these libraries from building blocks like this compound. nih.gov

Table 1: Examples of Reactions for Chemical Library Synthesis Involving Azetidine Scaffolds

| Reaction Type | Description | Reference |

| N-Alkylation | Introduction of various alkyl groups onto the azetidine nitrogen. | nih.gov |

| N-Arylation | Formation of a carbon-nitrogen bond between the azetidine and an aryl group. | organic-chemistry.org |

| Aza-Michael Addition | Nucleophilic addition of the azetidine nitrogen to an α,β-unsaturated carbonyl compound. | mdpi.com |

| Reductive Amination | Reaction of the azetidine with an aldehyde or ketone in the presence of a reducing agent. | nih.gov |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed coupling of a halogenated azetidine derivative with a boronic acid. | mdpi.com |

Utilization in the Rational Design and Synthesis of Advanced Materials

The unique properties of fluorinated compounds are increasingly being harnessed in the field of materials science. The rational design of advanced materials involves the deliberate selection of molecular building blocks to achieve specific functions. mpg.deescholarship.org The incorporation of this compound into polymers or other materials can impart desirable characteristics such as altered electronic properties, increased thermal stability, and modified surface properties.

Research has explored the use of azetidine-containing structures as building blocks for energetic materials, where the strained ring contributes to the energy content and the fluorination can enhance stability. rsc.orgbohrium.com While not directly focused on this compound, these studies highlight the potential of functionalized azetidines in materials science. The principles of using strained rings and fluorination for tuning material properties are broadly applicable. researchgate.netacs.org

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Potential Advantage of Incorporation |

| Polymers | Enhanced thermal stability, modified surface energy |

| Crystalline Solids | Control over crystal packing and intermolecular interactions |

| Energetic Materials | Increased energy density and stability |

| Liquid Crystals | Altered phase behavior and electro-optical properties |

Development as a Chemical Probe for Exploring Biological Pathways (e.g., enzyme inhibition studies, receptor binding studies, excluding efficacy/clinical data)

Chemical probes are small molecules used to study and manipulate biological systems. This compound can be incorporated into larger molecules designed as probes to investigate biological pathways. evitachem.com The azetidine ring can serve as a rigid scaffold to orient functional groups for specific interactions with biological targets like enzymes and receptors, while the difluoroethoxy group can influence binding affinity and selectivity.

In enzyme inhibition studies, the introduction of a fluorinated moiety can alter the electronic environment of a molecule, potentially leading to stronger or more selective inhibition. nih.govnih.gov The difluoroethoxy group in a ligand can form specific interactions with amino acid residues in the active site of an enzyme, providing insights into the enzyme's structure and mechanism.

Similarly, in receptor binding studies, the unique properties of the this compound fragment can be exploited to develop ligands with high affinity and selectivity for a particular receptor subtype. nih.govmdpi.comnih.gov For example, studies on azetidine-2,3-dicarboxylic acids have demonstrated their interaction with NMDA receptors, highlighting the utility of the azetidine scaffold in designing receptor ligands. nih.gov The difluoroethoxy group can modulate properties like lipophilicity and hydrogen bonding capacity, which are critical for receptor recognition.

Table 3: Research Findings on Azetidine Derivatives as Biological Probes

| Study Area | Key Finding | Reference |

| NMDA Receptor Binding | Stereoisomers of azetidine-2,3-dicarboxylic acid showed varying affinities for NMDA receptors, with L-trans-ADC displaying the highest affinity. | nih.gov |

| Enzyme Inhibition | Amino acid Schiff base complexes have been shown to exhibit inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. | |

| 5-HT Receptor Modulation | Heterocyclic compounds containing azetidine moieties have been investigated for their potential to modulate serotonin (B10506) receptors. | google.com |

Incorporation into Complex Molecular Architectures and Supramolecular Chemistry

The synthesis of complex molecular architectures often relies on the use of well-defined building blocks that can be assembled in a controlled manner. nih.gov The rigid, three-dimensional structure of the azetidine ring makes this compound an attractive component for constructing intricate molecular frameworks. rsc.orgunipd.it Its defined stereochemistry can be used to control the spatial arrangement of substituents in the final molecule.

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized assemblies. bbau.ac.insemanticscholar.orgmpg.de The difluoroethoxy group of this compound can participate in specific non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be used to direct the self-assembly of supramolecular structures. The fluorine atoms can also engage in so-called "fluorous interactions," which can drive the organization of molecules in solution or in the solid state.

The incorporation of this building block into macrocycles, cages, or other host-guest systems could lead to novel supramolecular assemblies with tailored properties. While specific examples involving this compound in supramolecular chemistry are not extensively documented, the principles of using fluorinated and rigid building blocks are well-established in the field. bbau.ac.insemanticscholar.org

Future Research Directions and Unresolved Challenges in 3 2,2 Difluoroethoxy Azetidine Chemistry

Development of More Atom-Economical and Stereoselective Synthetic Routes

A primary challenge in the chemistry of substituted azetidines is the development of efficient, scalable, and selective synthetic methods. While numerous strategies exist for azetidine (B1206935) synthesis, many are not atom-economical or lack stereocontrol, which is crucial for pharmaceutical applications. organic-chemistry.orgnih.gov

Future research should focus on adapting modern synthetic methodologies to produce 3-(2,2-difluoroethoxy)azetidine enantioselectively. Promising approaches include:

Catalytic [2+2] Cycloadditions: Visible-light-mediated photocycloadditions have emerged as a powerful tool for constructing azetidine rings. rsc.orgresearchgate.net Developing a catalytic, enantioselective aza-Paternò-Büchi reaction between an imine precursor and an alkene bearing the 2,2-difluoroethoxy group could provide direct access to the core structure. rsc.org

Strain-Release Reactions: The functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABB) offers a novel and efficient entry to 3-substituted azetidines. nih.govchemrxiv.org Investigating the reaction of ABB with 2,2-difluoroethanol (B47519) under optimized conditions could yield the target compound in a highly convergent manner.

Intramolecular C-H Amination/Cyclization: Palladium- or lanthanide-catalyzed intramolecular C-H amination of acyclic precursors represents a highly atom-economical strategy. rsc.orgfrontiersin.org Designing a suitable amine precursor containing the difluoroethoxy moiety that can undergo regioselective 4-exo-tet cyclization is a key challenge. nih.gov

Table 1: Comparison of Potential Stereoselective Synthetic Routes

| Synthetic Strategy | Potential Precursors | Key Advantages | Anticipated Challenges |

|---|---|---|---|

| Asymmetric [2+2] Cycloaddition | Imine and a 2,2-difluoroethoxy-substituted alkene | Direct formation of the azetidine ring; potential for high enantioselectivity. nih.gov | Controlling regioselectivity; identifying a suitable chiral catalyst; potential for side reactions. researchgate.net |

| Strain-Release Functionalization | 1-Azabicyclo[1.1.0]butane (ABB) and 2,2-difluoroethanol | High reaction efficiency; mild reaction conditions. chemrxiv.org | Synthesis and stability of the strained ABB precursor; controlling the addition of the nucleophile. |

| Intramolecular Aminolysis of Epoxides | A cis-3,4-epoxy amine with a pendant difluoroethoxy group | High regioselectivity; tolerance of various functional groups. frontiersin.org | Stereoselective synthesis of the epoxy amine precursor. |

| Copper-Catalyzed Boryl Allylation | An azetine precursor | Excellent stereocontrol (regio-, enantio-, and diastereoselectivity); mild conditions. nih.gov | Synthesis of the starting azetine; multi-step sequence required to install the difluoroethoxy group. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Scaffold

The reactivity of azetidines is dominated by their significant ring strain (approx. 25.4 kcal/mol), making them susceptible to ring-opening reactions. rsc.org While this reactivity is a cornerstone of their synthetic utility, the influence of the 3-(2,2-difluoroethoxy) substituent on the scaffold's reactivity is unknown.

Future investigations should explore:

Selective Ring-Opening: The electron-withdrawing nature of the difluoroethoxy group may influence the regioselectivity of nucleophilic attack and ring-opening, potentially enabling novel transformations not seen with other 3-substituted azetidines. This could lead to the synthesis of complex acyclic amines.

Functionalization at C2 and N1: Developing methods for selective C-H functionalization at the C2 position or derivatization at the N1 position would vastly expand the accessible chemical space. This would allow for the creation of diverse libraries of compounds for biological screening. organic-chemistry.org

Strain-Driven [3+2] or [4+2] Cycloadditions: Using the azetidine ring as a linchpin in cycloaddition reactions could provide rapid access to more complex polycyclic and heterocyclic systems, a strategy that remains largely unexplored for this class of compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and optimization of reaction conditions for this compound, modern automation technologies are indispensable. Flow chemistry, in particular, offers significant advantages in terms of safety, scalability, and reproducibility, especially for reactions that are difficult to control in batch processes. durham.ac.uk

Key areas for future development include:

Photochemical Flow Synthesis: For [2+2] cycloadditions, a photochemical flow reactor would allow for precise control over irradiation time and temperature, minimizing side product formation and enabling safe, multi-gram scale production. durham.ac.uk

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for synthesis, reducing development time significantly. d-nb.infoemolecules.com This is particularly valuable for multi-step sequences or for optimizing challenging catalytic reactions.

Telescoped Synthesis: Designing a continuous flow process where the formation of the azetidine ring is immediately followed by in-line purification or subsequent functionalization without isolating intermediates would dramatically improve efficiency and reduce waste.

Table 2: Parameters for a Hypothetical Flow Synthesis Protocol

| Parameter | Technology | Objective | Potential Benefit |

|---|---|---|---|

| Reaction Type | Photochemical [2+2] Cycloaddition | To synthesize the azetidine core structure. | Enhanced safety and scalability over batch photochemistry. durham.ac.uk |

| Reactor | Vapourtec UV-150 or similar | Precise control of light intensity, wavelength, and residence time. | Improved yield and purity; reduced side reactions. |

| Temperature | -20°C to 70°C | Optimize reaction rate and selectivity. | Fine-tuning of reaction kinetics. durham.ac.uk |

| Automation | Automated sampling and analysis (e.g., HPLC) | Real-time reaction monitoring and optimization. | Rapid identification of optimal conditions; faster process development. d-nb.info |

| Downstream Processing | In-line liquid-liquid extraction and purification | Telescoping of synthesis and purification steps. | Increased overall process efficiency and reduced manual handling. |

Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. ijsetpub.com These tools can analyze vast datasets to predict reaction outcomes, propose novel synthetic routes, and optimize reaction conditions beyond human intuition. mdpi.compreprints.orgresearchgate.net

For this compound, AI and ML can be applied to:

Retrosynthetic Analysis: AI-powered tools can propose multiple, viable synthetic pathways by analyzing the target structure and querying extensive reaction databases, potentially uncovering non-obvious or more efficient routes. engineering.org.cn

Reaction Yield Prediction: ML models, trained on relevant reaction data, can predict the yield and selectivity of a given reaction under various conditions, allowing chemists to focus experimental efforts on the most promising approaches. mdpi.com

Catalyst and Reagent Discovery: AI can assist in the de novo design of catalysts or the selection of optimal reagents for a specific transformation, accelerating the development of novel stereoselective methods.

Table 3: Application of AI/Machine Learning in the Chemistry of this compound

| AI/ML Application | Specific Task | Expected Impact |

|---|---|---|

| Retrosynthesis Planning | Generate and rank potential synthetic routes to the target molecule and its derivatives. engineering.org.cn | Discovery of more efficient or novel synthetic strategies; time savings in route design. |